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Compound of Interest

Compound Name: 2-Hydroxyhexanoic acid

Cat. No.: B1209235 Get Quote

Introduction

2-Hydroxyhexanoic acid is a hydroxy fatty acid that plays a role as an animal metabolite.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation and characterization of this molecule. This document provides detailed

application notes and experimental protocols for acquiring and interpreting ¹H and ¹³C NMR

spectra of 2-hydroxyhexanoic acid.

Chemical Structure

IUPAC Name: 2-hydroxyhexanoic acid[1]

Molecular Formula: C₆H₁₂O₃[1][3][4][5]

Structure:

¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-
hydroxyhexanoic acid. The chemical shifts (δ) are reported in parts per million (ppm) and

referenced relative to an internal standard.

Table 1: ¹H NMR Spectral Data for 2-Hydroxyhexanoic Acid
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Atom # Chemical Shift (ppm) Multiplicity

H-2 4.015 Triplet

H-3 1.615, 1.690 Multiplet

H-4 1.313 Multiplet

H-5 1.313 Multiplet

H-6 0.875 Triplet

Data obtained in D₂O at 500 MHz and 298K.[6]

Table 2: ¹³C NMR Spectral Data for 2-Hydroxyhexanoic Acid

Atom # Chemical Shift (ppm)

C-1 (COOH) 184.647

C-2 (CH-OH) 75.069

C-3 (CH₂) 36.375

C-4 (CH₂) 29.349

C-5 (CH₂) 24.63

C-6 (CH₃) 15.972

Data obtained in D₂O at 500 MHz and 298K.[6]

Another dataset recorded in H₂O at 600 MHz and a pH of 7.00 provides the following ¹³C

chemical shifts: 75.14 ppm, 36.32 ppm, 24.54 ppm, 15.92 ppm, 29.33 ppm, and 36.42 ppm.[1]

Experimental Protocols
1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.
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Sample Weighing: Accurately weigh approximately 5-25 mg of 2-hydroxyhexanoic acid for

¹H NMR and a higher amount, if possible, for ¹³C NMR to ensure a good signal-to-noise ratio.

[7]

Solvent Selection: Deuterated water (D₂O) is a suitable solvent for 2-hydroxyhexanoic
acid.[6] The use of deuterated solvents is necessary to avoid large solvent signals that can

obscure the analyte peaks and for the instrument's lock system.[7]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.[8][9] For the data presented, a concentration of 100 mM in D₂O was used.[6]

pH Adjustment: If necessary, adjust the pH of the sample. For some of the referenced data,

the pH was adjusted to 7.4.[6]

Filtration: To remove any particulate matter that can degrade the quality of the NMR

spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur

pipette directly into a clean NMR tube.[7][9]

NMR Tube: Use a clean, standard 5 mm NMR tube. Ensure the tube is not chipped or

broken.[7]

2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer and can be

adapted for other instruments.

Instrument: Bruker DMX-500MHz spectrometer or equivalent.[6]

Temperature: Maintain a constant temperature, for example, 298K.[6]

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Typically 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and

sensitivity compared to ¹H.

3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz

for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to

improve the signal-to-noise ratio.

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a

baseline correction to ensure accurate integration and peak picking.

Referencing: Reference the spectrum using an internal standard (e.g., DSS for aqueous

samples) or the residual solvent peak. For D₂O, the residual HDO peak can be referenced to

approximately 4.79 ppm.

Visualizations
Below is a diagram illustrating the general workflow for NMR spectroscopy of 2-
hydroxyhexanoic acid.
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Caption: Experimental workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Hydroxyhexanoic acid | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Human Metabolome Database: Showing metabocard for 2-Hydroxycaproic acid
(HMDB0001624) [hmdb.ca]

3. 2-Hydroxyhexanoic acid, (2R)- | C6H12O3 | CID 6995511 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2-Hydroxyhexanoic acid | 6064-63-7 [chemicalbook.com]

5. scbt.com [scbt.com]

6. bmse000571 2-hydroxyhexanoic Acid at BMRB [bmrb.io]

7. NMR Sample Preparation [nmr.chem.umn.edu]

8. benchchem.com [benchchem.com]

9. research.reading.ac.uk [research.reading.ac.uk]

To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 2-Hydroxyhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209235#2-hydroxyhexanoic-acid-nmr-spectroscopy]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1209235?utm_src=pdf-body-img
https://www.benchchem.com/product/b1209235?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyhexanoic-acid
https://www.hmdb.ca/metabolites/HMDB0001624
https://www.hmdb.ca/metabolites/HMDB0001624
https://pubchem.ncbi.nlm.nih.gov/compound/6995511
https://pubchem.ncbi.nlm.nih.gov/compound/6995511
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9501818.htm
https://www.scbt.com/p/2-hydroxyhexanoic-acid-6064-63-7
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000571
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_1H_and_13C_NMR_Spectral_Assignment_for_5_5_Difluoro_6_hydroxyhexanoic_acid.pdf
https://research.reading.ac.uk/chemical-analysis-facility/wp-content/uploads/sites/252/2023/01/nmrsamplepreparationpdf-1.pdf
https://www.benchchem.com/product/b1209235#2-hydroxyhexanoic-acid-nmr-spectroscopy
https://www.benchchem.com/product/b1209235#2-hydroxyhexanoic-acid-nmr-spectroscopy
https://www.benchchem.com/product/b1209235#2-hydroxyhexanoic-acid-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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